1-[3-(3-Nitrophenoxy)propyl]piperidine;hydrochloride
Overview
Description
1-[3-(3-Nitrophenoxy)propyl]piperidine hydrochloride is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring attached to a propyl chain, which is further connected to a nitrophenoxy group. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(3-Nitrophenoxy)propyl]piperidine;hydrochloride typically involves a multi-step process:
Condensation Reaction: Piperidine is reacted with 1,3-dihalogen propane in a water-soluble polar aprotic solvent, under the action of an alkali compound, to obtain N-(3-halide propyl) piperidine.
Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to obtain this compound.
Industrial Production Methods: The industrial production of this compound follows similar steps but is optimized for higher yield and purity. The process involves:
Selection of Solvents: Using water-soluble polar aprotic solvents to enhance reaction efficiency.
Controlled Reaction Conditions: Maintaining specific temperatures and pH levels to ensure maximum yield.
Purification: Employing techniques such as recrystallization and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(3-Nitrophenoxy)propyl]piperidine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Various substituted derivatives depending on the substituent used.
Reduction: 1-[3-(3-aminophenoxy)propyl]piperidine.
Oxidation: Oxidized derivatives with different functional groups.
Scientific Research Applications
1-[3-(3-Nitrophenoxy)propyl]piperidine;hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[3-(3-Nitrophenoxy)propyl]piperidine;hydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
- 1-[3-(4-nitrophenoxy)propyl]piperidine hydrochloride
- 1-[3-(3-chlorophenoxy)propyl]piperidine hydrochloride
- 1-[3-(3-methoxyphenoxy)propyl]piperidine hydrochloride
Comparison:
- Structural Differences: The position and type of substituents on the phenoxy group vary among these compounds.
- Unique Properties: 1-[3-(3-Nitrophenoxy)propyl]piperidine;hydrochloride is unique due to its specific nitro group positioning, which may influence its reactivity and biological activity .
Properties
IUPAC Name |
1-[3-(3-nitrophenoxy)propyl]piperidine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3.ClH/c17-16(18)13-6-4-7-14(12-13)19-11-5-10-15-8-2-1-3-9-15;/h4,6-7,12H,1-3,5,8-11H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQVLALHZIEZRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCOC2=CC=CC(=C2)[N+](=O)[O-].Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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